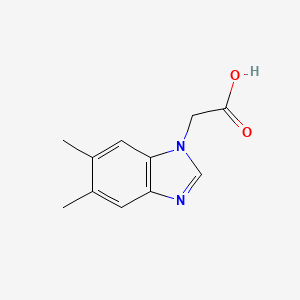

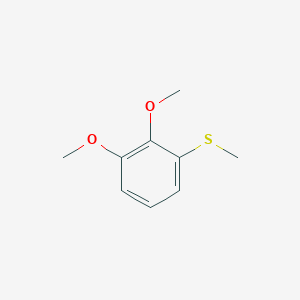

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

In the context of benzimidazole derivatives, the synthesis often involves cyclization reactions. For instance, cyclizations of [(5-substituted-2-benzimidazolyl) thio] acetic acids were successfully carried out by heating in Dowtherm A or Ac2O/pyridine, leading to the formation of thiazolo[3, 2-a]benzimidazol-3(2H)-ones . This suggests that similar heating methods could potentially be applied to synthesize related compounds like (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using NMR spectroscopy, as demonstrated in the separation and identification of isomers of substituted thiazolo[3, 2-a]benzimidazol-3(2H)-one . This technique could be applied to determine the structure of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and confirm the position of substituents on the benzimidazole core.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, acetic anhydride can act as a traceless activating agent for the thermal intramolecular condensation of benzimidazole-containing carboxylic acids . This indicates that acetic acid derivatives of benzimidazole might participate in similar condensation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents and reaction conditions. The study involving DMPBI-acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones shows that acetic acid can act as an effective proton donor in photoreactions . This implies that (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid could also exhibit unique reactivity under photochemical conditions.

Aplicaciones Científicas De Investigación

For example, benzimidazoles have been reported for their antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger . They have also been used in the study of prostaglandin E synthase-1 (mPGES-1), an enzyme that converts the COX product PGH2 into the biologically active PGE2 .

-

Enzyme Inhibition Benzimidazole analogs have been found to be potent inhibitors of various enzymes . This has led to their use in a variety of therapeutic applications.

-

Therapeutic Uses Benzimidazoles have been used in the treatment of a variety of conditions, including diabetes, cancer, and viral infections . They have also been used as analgesics, antihistamines, and in the treatment of neurological, endocrinological, and ophthalmological conditions .

-

Anxiolytic Agent A specific benzimidazole derivative, 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid (2-fluoro-phenyl)-amide, has been advanced to human clinical trials as a promising anxiolytic agent .

-

Enzyme Inhibition Benzimidazole analogs have been found to be potent inhibitors of various enzymes . This has led to their use in a variety of therapeutic applications.

-

Therapeutic Uses Benzimidazoles have been used in the treatment of a variety of conditions, including diabetes, cancer, and viral infections . They have also been used as analgesics, antihistamines, and in the treatment of neurological, endocrinological, and ophthalmological conditions .

-

Anxiolytic Agent A specific benzimidazole derivative, 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid (2-fluoro-phenyl)-amide, has been advanced to human clinical trials as a promising anxiolytic agent .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUHNJXLGYKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329833 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid | |

CAS RN |

500872-62-8 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)